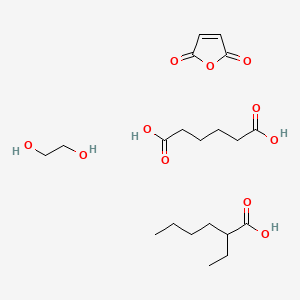
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester is an organic compound that belongs to the class of esters It is derived from 2-propenoic acid and 4-hydroxyphenyl, with a hexacosyl group attached to the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester typically involves the esterification of 3-(4-hydroxyphenyl)-2-propenoic acid with hexacosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The ester group can also undergo hydrolysis, releasing the active 3-(4-hydroxyphenyl)-2-propenoic acid, which can then interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-2-propenoic acid methyl ester: Similar structure but with a methyl group instead of a hexacosyl group.
3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid: Contains an additional methoxy group on the phenyl ring.
p-Coumaric acid: The parent compound without the ester group.
Uniqueness
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester is unique due to the presence of the long hexacosyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it suitable for specific applications in drug delivery and material science.
Properties
CAS No. |
71660-26-9 |
|---|---|
Molecular Formula |
C35H60O3 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
hexacosyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H60O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-32-38-35(37)31-28-33-26-29-34(36)30-27-33/h26-31,36H,2-25,32H2,1H3 |
InChI Key |
SZCAUZSZQPVKQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)


![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)





